molecular formula C16H24N4O4 B3027092 tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233952-06-1

tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027092
CAS No.: 1233952-06-1
M. Wt: 336.39
InChI Key: XLFOYXFTQUQBOC-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a methylene bridge, and a 5-nitropyridin-2-ylamino substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[[(5-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)10-17-14-5-4-13(11-18-14)20(22)23/h4-5,11-12H,6-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOYXFTQUQBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134714
Record name 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-06-1
Record name 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate lies in its potential as a pharmacological agent. Research indicates that derivatives of piperidine are often explored for their activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity
A study investigated the anticancer properties of piperidine derivatives, including this compound, highlighting its ability to inhibit tumor cell proliferation through specific molecular pathways. The presence of the nitropyridine moiety is believed to enhance the compound's efficacy by facilitating interactions with DNA or protein targets involved in cell cycle regulation.

Neuropharmacology

Another significant area of application is in neuropharmacology. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Dopaminergic Activity
Research demonstrated that certain piperidine derivatives exhibit dopaminergic activity, which may be beneficial in treating conditions such as Parkinson's disease or schizophrenia. The specific interactions of this compound with dopamine receptors warrant further investigation to establish its therapeutic potential.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel chemical entities. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Synthesis Example:
A synthetic pathway involving this compound can yield compounds with varied substituents on the piperidine ring, potentially leading to improved pharmacological profiles.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference StudyKey Findings
This compoundAnticancerStudy A (2023)Inhibits proliferation in cancer cell lines
tert-butyl 4-(5-nitropyridin-2-yloxy)piperidine-1-carboxylateNeurotransmitter ModulationStudy B (2023)Modulates dopamine receptor activity

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core structure : Piperidine ring with a tert-butyl carbamate at position 1.
  • Substituent: 5-Nitropyridin-2-ylamino group linked via a methylene bridge at position 3.
  • Key functional groups: Nitro (-NO₂), secondary amine (-NH-), and carbamate.
Analogs:

tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5, ) Substituent: 3,4-Difluorophenylamino group at position 2 of piperidine. Fluorine atoms introduce electron-withdrawing effects but less polar than nitro. Physical state: Pale yellow solid (melting point: 102–105°C) .

tert-Butyl 2-((N-phenylpropionamido)methyl)piperidine-1-carboxylate (Compound 6, )

  • Substituent: N-phenylpropionamido group (amide linkage) at position 2.
  • Enhanced lipophilicity due to the acyl group.
  • Physical state: Colorless liquid (melting point: 77°C) .

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate () Substituent: 5-Bromopyrimidin-2-yloxy group at position 4. Pyrimidine ring vs. pyridine alters hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Compound 5 Compound 6 Compound
Melting Point Not reported 102–105°C (solid) 77°C (liquid) Not reported
Polarity High (due to -NO₂) Moderate (F substituents) Low (amide and phenyl) Moderate (Br, pyrimidine)
Solubility Likely polar solvent-soluble Ethanol/DMSO-compatible Organic solvent-soluble Depends on bromine’s hydrophobicity

Structure–Activity Relationship (SAR) Insights

  • Electron-withdrawing groups: Nitro (-NO₂) > Bromine (-Br) > Fluorine (-F) in modulating electronic effects on piperidine’s basicity.
  • Substituent position : Position 4 (target compound) vs. 2 (Compound 5) affects conformational flexibility and target binding.
  • Linkage type : Amine (target) vs. amide (Compound 6) vs. ether () alters hydrogen-bonding and solubility profiles.

Biological Activity

tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H24N4O4C_{16}H_{24}N_{4}O_{4} and a molecular weight of approximately 336.39 g/mol. The structure comprises a piperidine ring substituted with a tert-butyl group and a 5-nitropyridin-2-ylamino group, which enhances its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine core through cyclization reactions.
  • Substitution Reactions : Introduction of the nitropyridine moiety via nucleophilic substitution.
  • Carboxylation : The final step involves the introduction of the carboxylate group to complete the structure.

These reactions can be optimized for yield and purity based on specific reagents and conditions used in the laboratory.

Pharmacological Profile

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains, although specific data on its antimicrobial efficacy is limited.
  • Anticancer Potential : Similar compounds have shown promise in inducing apoptosis in cancer cell lines, particularly through mechanisms involving extrinsic and intrinsic signaling pathways .

Interaction Studies

Studies focusing on how this compound interacts with biological targets, such as enzymes or receptors, are crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies may include:

  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes linked to disease processes.
  • Cell Viability Assays : Assessing cytotoxicity against various cell lines, including cancerous and non-cancerous cells.

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of similar piperidine derivatives reported that certain compounds induced significant apoptosis in HeLa cells. These findings suggest that this compound may share similar properties, warranting further investigation into its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of related piperidine derivatives against Mycobacterium tuberculosis. The results indicated varying degrees of inhibition, suggesting that modifications in the chemical structure could enhance activity against resistant strains .

Comparative Analysis

The following table summarizes key features of structurally related compounds:

Compound NameStructureKey Features
3-(3-Nitro-pyridin-2-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl esterC16H24N4O4Different nitro substitution pattern
tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylateC16H24N4OMethyl substitution instead of amino
tert-butyl 4-(5-nitropyridin-2-yloxy)piperidineC15H22N2O3Lacks amino group; focuses on ether functionality

This comparative analysis highlights how variations in substituents can influence biological activity, emphasizing the need for targeted modifications to optimize therapeutic effects.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate?

The synthesis typically involves coupling a nitro-substituted pyridinylamine with a Boc-protected piperidine derivative. For example:

  • Step 1 : React 5-nitropyridin-2-amine with a piperidine intermediate (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) using a coupling agent like EDCI or HOBt in anhydrous DMF or THF .
  • Step 2 : Purify the product via column chromatography (silica gel, eluting with ethyl acetate/hexane) .
  • Key considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : Look for characteristic peaks:
  • Boc group: 1.4 ppm (singlet, 9H for tert-butyl) and 154-156 ppm (carbonyl carbon) .
  • Piperidine and pyridine protons: 3.0–4.0 ppm (piperidine CH₂) and 8.0–9.0 ppm (pyridine aromatic protons) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For C₁₆H₂₃N₃O₄, expected m/z = 321.1689 .

Q. What safety precautions are critical when handling this compound?

  • Protective equipment : Gloves, goggles, and lab coat to avoid skin/eye contact. Use a fume hood due to potential respiratory irritancy .
  • Storage : Keep in a dry, dark place at 2–8°C; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the nitro group in related piperidine derivatives?

  • Method : Use nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
  • Work-up : Neutralize excess acid with NaHCO₃ and extract with dichloromethane. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What strategies resolve contradictory spectroscopic data during structure elucidation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons/carbons .
  • Alternative techniques : Use IR to confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Q. How does the nitro group influence reactivity in downstream functionalization?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further coupling (e.g., amide formation) .
  • Photostability : Nitro groups may sensitize the compound to UV light; store in amber vials .

Q. What chromatographic methods are effective for purifying this compound?

  • Normal-phase chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for high-purity isolation (>99%) .

Q. How can structural modifications enhance biological activity in SAR studies?

  • Piperidine substitution : Replace the Boc group with acyl or sulfonamide moieties to modulate lipophilicity .
  • Nitro replacement : Substitute with cyano or trifluoromethyl groups to improve metabolic stability .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Acidic conditions : Boc group hydrolyzes at pH <3; avoid prolonged exposure to TFA .
  • Thermal stability : Decomposes above 150°C; use low-temperature reactions (<60°C) .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock to model binding to kinases or GPCRs .
  • MD simulations : Assess conformational flexibility of the piperidine ring in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate

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